
L-Asparaginyl-L-prolyl-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-prolyl-L-asparagine is a tripeptide composed of three amino acids: L-asparagine, L-proline, and L-asparagine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond. Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Protecting groups on the amino acids are removed to allow for subsequent coupling reactions. For instance, the Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used and removed using piperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of peptide bonds, offering a more environmentally friendly and potentially cost-effective approach.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water, often catalyzed by acids or enzymes.
Oxidation: Oxidative reactions can modify the side chains of the amino acids, particularly the asparagine residues.
Racemization: The conversion of L-amino acids to their D-forms, which can occur under certain conditions, such as high pH or temperature.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or specific enzymes.
Racemization: High pH conditions or the presence of strong bases.
Major Products
Hydrolysis: Results in the formation of individual amino acids.
Oxidation: Produces oxidized derivatives of the amino acids.
Racemization: Leads to the formation of D-amino acid-containing peptides.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-prolyl-L-asparagine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and stability.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive peptides.
Industry: Utilized in the production of peptide-based materials and as a substrate in enzymatic reactions.
Wirkmechanismus
The mechanism of action of L-Asparaginyl-L-prolyl-L-asparagine involves its interaction with specific enzymes and receptors in biological systems. The peptide can be hydrolyzed by proteases, releasing the constituent amino acids, which then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Asparaginyl-L-alanyl-L-asparagine: Another tripeptide with similar properties but different amino acid composition.
L-Asparaginyl-L-prolyl-L-alanine: Similar structure but with alanine instead of asparagine.
Uniqueness
L-Asparaginyl-L-prolyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
194041-51-5 |
|---|---|
Molekularformel |
C13H21N5O6 |
Molekulargewicht |
343.34 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H21N5O6/c14-6(4-9(15)19)12(22)18-3-1-2-8(18)11(21)17-7(13(23)24)5-10(16)20/h6-8H,1-5,14H2,(H2,15,19)(H2,16,20)(H,17,21)(H,23,24)/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
JTXVXGXTRXMOFJ-FXQIFTODSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


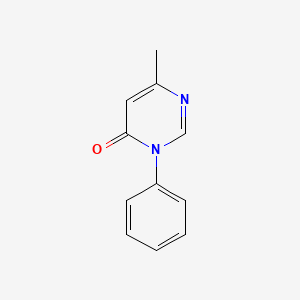

![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)
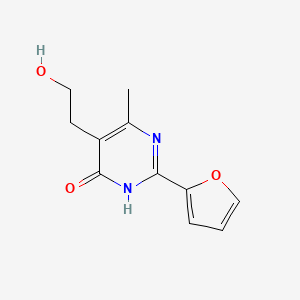


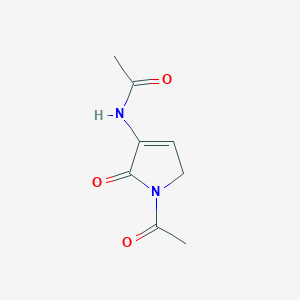
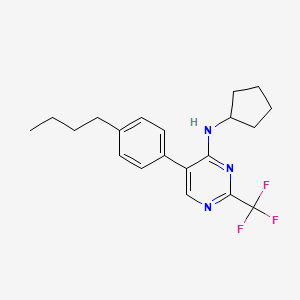
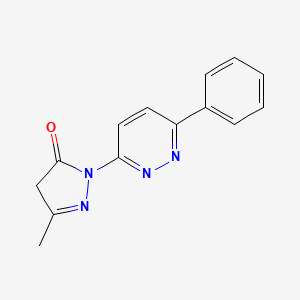
![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)
![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)


